molecular formula C10H10F2O2 B1320268 4-(3,5-Difluorophenyl)butanoic acid CAS No. 173998-54-4

4-(3,5-Difluorophenyl)butanoic acid

Cat. No. B1320268
Key on ui cas rn: 173998-54-4
M. Wt: 200.18 g/mol
InChI Key: FMZHTBFPHVJOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119842B2

Procedure details

A mixture of crude 4-(3,5-difluoro-phenyl)-butyric acid propyl ester (3.3 kg), water (4.4 kg), and 50% sodium hydroxide (3.35 kg) were stirred at 50° C. for 1 hour. The hydrolysis was monitored by HPLC. The resulting solution was washed with hexane (4.2 kg) to remove organic impurities. The aqueous layer was acidified with conc. HCl (4.73 kg), and extracted with MTBE (4.23 kg). The solution was concentrated, and residual MTBE was removed by solvent exchange with n-heptane (4.0 liters) to give crude 4-(3,5-difluoro-phenyl)-butyric acid (2.8 kg) as an oil: H1 NMR (300 MHz): δ (CDCl3): 1.94 (2H, p, J=7.54 Hz), 2.38 (2H, t, J=7.54 Hz), 2.65 (2H, t, J=7.54 Hz), 6.63 (1H, tt, J=2.26, 9.04 Hz), 6.7 (2H, m, J=2.26, 6.4 Hz), 11.70 (1H, bs, COOH)
Name
4-(3,5-difluoro-phenyl)-butyric acid propyl ester
Quantity
3.3 kg
Type
reactant
Reaction Step One
Quantity
3.35 kg
Type
reactant
Reaction Step One
Name
Quantity
4.4 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:17])[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([F:16])[CH:10]=1)CC.[OH-].[Na+]>O>[F:15][C:13]1[CH:14]=[C:9]([CH2:8][CH2:7][CH2:6][C:5]([OH:17])=[O:4])[CH:10]=[C:11]([F:16])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
4-(3,5-difluoro-phenyl)-butyric acid propyl ester
Quantity
3.3 kg
Type
reactant
Smiles
C(CC)OC(CCCC1=CC(=CC(=C1)F)F)=O
Name
Quantity
3.35 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.4 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
were stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was washed with hexane (4.2 kg)
CUSTOM
Type
CUSTOM
Details
to remove organic impurities
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (4.23 kg)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
residual MTBE was removed by solvent exchange with n-heptane (4.0 liters)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 kg
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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